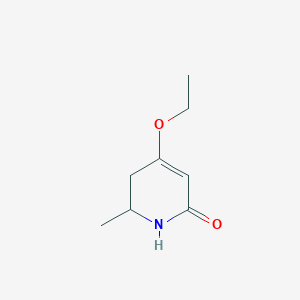
(4-Propionylphenyl)boronsäure
Übersicht
Beschreibung
(4-Propionylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Propionylphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Propionylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propionylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, darunter (4-Propionylphenyl)boronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt. Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen sensorischen Anwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen wie der biologischen Markierung . Dies kann besonders nützlich sein, um biologische Prozesse zu verfolgen und zu untersuchen.
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in der Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies macht sie wertvoll im Bereich der Biochemie und Molekularbiologie.
Therapeutik-Entwicklung
Boronsäuren werden auch bei der Entwicklung von Therapeutika verwendet . Ihre einzigartigen Eigenschaften und Interaktionen können genutzt werden, um neue Medikamente und Behandlungen zu entwickeln.
Trennungstechnologien
Boronsäuren werden in Trennungstechnologien eingesetzt . Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, macht sie nützlich bei der Trennung und Reinigung von glykosylierten Produkten .
Organische Reaktionen
Boronsäuren wurden in einer Vielzahl organischer Reaktionen eingesetzt . Dazu gehören die Suzuki-Miyaura-Kupplung, die aromatische Funktionalisierung, der Schutz von Diolen, Diels-Alder-Reaktionen, die asymmetrische Synthese von Aminosäuren, die selektive Reduktion von Aldehyden, die Aktivierung von Carbonsäuren, die Übergangsmetall-katalysierte asymmetrische konjugierte Additionen von Boronsäuren, die Addition zu Carbonyl- und Imin-Derivaten sowie als Template in der organischen Synthese .
Materialchemie
In der Materialchemie sind Boronsäuren wichtig für die Kristalltechnik, den Aufbau von Polymeren mit reversiblen Eigenschaften, den Bau einzigartiger molekularer Architekten, die Funktionalisierung von Nanostrukturen und die feedbackgesteuerte Wirkstoffabgabe (Glucose)<a aria-label="2: 7. Materials Chemistry" data-citationid="a9b544a8-3fd4-b648-82a3-03c924d97f76-34" h="ID=SERP,5015.1" href="https://www.mdpi.com/142
Wirkmechanismus
- The primary target of (4-Propionylphenyl)boronic acid is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
- Boronic acids, including (4-Propionylphenyl)boronic acid, participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Mode of Action
Keep in mind that while boronic acids have been widely applied in synthetic chemistry, detailed studies on (4-Propionylphenyl)boronic acid specifically are limited. Researchers continue to explore its potential applications and mechanisms . If you need further information or have any specific questions, feel free to ask! 😊
Eigenschaften
IUPAC Name |
(4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBGJJJOLDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400714 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-36-2 | |
| Record name | (4-Propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propionyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



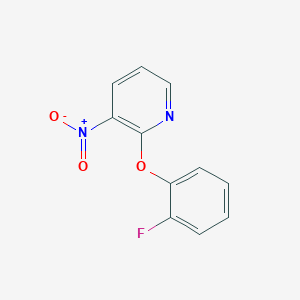
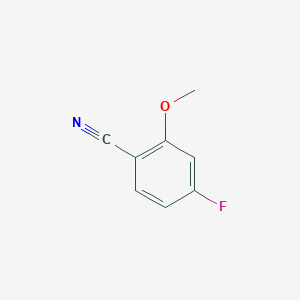

![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
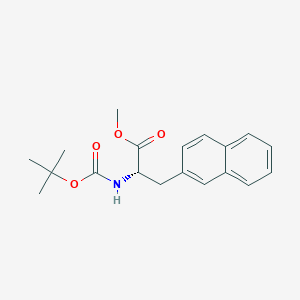


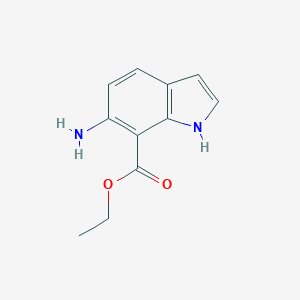

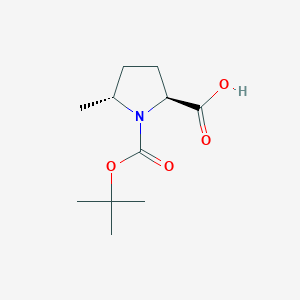
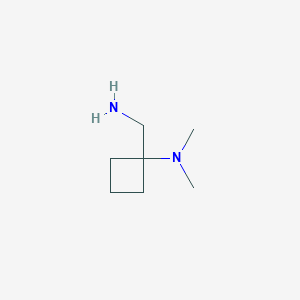
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
